molecular formula Cl2OP- B8498940 Dichlorophosphite CAS No. 43627-46-9

Dichlorophosphite

Cat. No. B8498940
CAS RN: 43627-46-9
M. Wt: 117.88 g/mol
InChI Key: NPXUKNQBFIIIDW-UHFFFAOYSA-N
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Patent
US04307243

Procedure details

Methyl cis-2-formyl-3,3-dimethylcyclopropanecarboxylate (6.0 mmol) was added with stirring to a solution of sodium trichloroacetate (6.6 mmol) in N,N-dimethylformamide (3.2 ml) present in a 25-ml flask. After 15 minutes' stirring the conversion of the starting carboxylate was 97%, with a selectivity to sodium 2,2,2-trichloro-1-(2,2-dimethyl-3-methoxycarbonylcyclopropyl)ethyl carbonate of more than 90%. Then, 36% w aqueous hydrochloric acid (0.6 ml) and water (50 ml) were added and the mixture obtained was extracted with three 15-ml portions of n-pentane. The combined extract phases were washed with water (20 ml) and a saturated aqueous solution of sodium hydrogen carbonate (20 ml). The washed liquid was dried over anhydrous magnesium sulphate and the n-pentane was evaporated at sub-atmospheric pressure from the dried liquid to give a residue (1.47 g) having a content of methyl 2-(2,2,2-trichloro-1-hydroxyethyl)-3,3-dimethylcyclopropanecarboxylate of 95%, the yield thereof being 85%. The contents of a flask charged with the latter compound (0.73 mmol) and phosphorus trichloride (0.80 mmol) were stirred at 40° C. for 45 min. At the end of this period phosphorus trichloride was evaporated at sub-atmospheric pressure. The residue contained 2,2,2-trichloro-1-(2,2-dimethyl-3-methoxycarbonylcyclopropyl)ethyl dichlorophosphite (compound 2) and was dissolved in diethyl ether (5 ml) and glacial acetic acid (1 ml). After addition of zinc powder (1.5 mmol) the mixture was stirred under reflux for 1.5 hours (about 40° C.). At the end of this period the conversion of the dichlorophosphite was 92%, with a selectivity to the title compound of 79%. The excess of zinc was filtered off, the filtrate was diluted with n-pentane (30 ml), the diluted solution was washed with three portions of 15 ml water and one portion of a saturated aqueous solution of sodium hydrogen carbonate (10 ml), the washed solution was dried over anhydrous magnesium sulphate and the solvent was evaporated from the dried solution to give a residue of the title compound. The cis content of this compound was 60%.
Name
methyl 2-(2,2,2-trichloro-1-hydroxyethyl)-3,3-dimethylcyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0.73 mmol
Type
reactant
Reaction Step Two
Quantity
0.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([Cl:14])[CH:3]([CH:5]1[C:7]([CH3:9])([CH3:8])[CH:6]1[C:10]([O:12][CH3:13])=[O:11])O.P(Cl)(Cl)Cl.P(Cl)(Cl)[O-]>[Zn]>[Cl:1][C:2]([Cl:14])=[CH:3][CH:5]1[C:7]([CH3:9])([CH3:8])[CH:6]1[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
methyl 2-(2,2,2-trichloro-1-hydroxyethyl)-3,3-dimethylcyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)C1C(C1(C)C)C(=O)OC)(Cl)Cl
Step Two
Name
compound
Quantity
0.73 mmol
Type
reactant
Smiles
Name
Quantity
0.8 mmol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])(Cl)Cl
Step Four
Name
Quantity
1.5 mmol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
were stirred at 40° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the yield
CUSTOM
Type
CUSTOM
Details
At the end of this period phosphorus trichloride was evaporated at sub-atmospheric pressure
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in diethyl ether (5 ml)
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours (about 40° C.)
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.